molecular formula C21H18FN3O2S B2806870 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1005953-05-8

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2806870
CAS No.: 1005953-05-8
M. Wt: 395.45
InChI Key: NYZVIVXPFCIFRZ-DHZHZOJOSA-N
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Description

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-17-9-6-16(7-10-17)13-23-20(27)12-18-14-28-21(24-18)25-19(26)11-8-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)(H,24,25,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVIVXPFCIFRZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O4SC_{21}H_{20}FN_{3}O_{4}S, with a molecular weight of approximately 429.5 g/mol. The compound features a thiazole ring, a cinnamide moiety, and a fluorobenzyl group, which contribute to its unique reactivity and potential therapeutic applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.
  • Antimicrobial Properties : Similar thiazole derivatives have shown antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Against HepG2 Cells :
    A study evaluated the cytotoxic effects of several cinnamide derivatives, including those structurally related to this compound. The results indicated significant antiproliferative activity against HepG2 liver cancer cells, with some compounds showing IC50 values as low as 4.23 μM .
    CompoundIC50 (μM)Mechanism
    N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone4.23EGFR inhibition
    Staurosporin (reference)5.59Non-specific kinase inhibitor
    The study highlighted that the structural modifications on the phenyl ring significantly influenced the cytotoxicity of these compounds.

The mechanism through which this compound induces cell death appears to involve:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2, indicating activation of the intrinsic apoptotic pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thiazole Ring : Known for its role in enhancing bioactivity.
  • Fluorobenzyl Group : Contributes to lipophilicity, potentially improving membrane permeability.
  • Cinnamide Moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.

Scientific Research Applications

Research indicates that N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms may include:
    • Induction of apoptosis.
    • Cell cycle arrest through inhibition of specific proteins involved in cell growth.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. This compound may exhibit similar inhibitory effects, altering gene expression profiles in cancer cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
  • Antimicrobial Studies : Research indicated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects on HDACs revealed that this compound could alter gene expression patterns associated with tumor progression, presenting a promising avenue for cancer therapy.

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